

An In-depth Technical Guide to the Physical and Chemical Properties of Asterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asterone

Cat. No.: B1206838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterone, a naturally occurring steroid and a key aglycone of asterosaponins found in starfish, presents a promising scaffold for drug discovery and development. Its unique chemical structure, characterized by a pregnane skeleton with specific hydroxyl and ketone functionalities, imparts distinct physical and chemical properties that are crucial for its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Asterone**, details on its isolation, and discusses its potential biological significance with a focus on cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers engaged in the study and application of this marine-derived steroid.

Chemical Identity and Structure

Asterone, systematically named 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone, is a C21 steroid. Its structure is based on a pregnane nucleus, featuring key functional groups that influence its chemical behavior and biological interactions.

Key Structural Features:

- Pregnane Skeleton: A C21 steroid framework.

- Hydroxyl Groups: Located at the 3β and 6α positions, increasing the molecule's polarity.
- Unsaturation: A double bond is present between carbons 9 and 11.
- Ketone Group: A ketone functional group is situated at the C-20 position.

These structural attributes are critical in defining its interactions with biological targets.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **Asterone** is presented in the tables below. It is important to note that some physical properties, such as melting point and solubility, are not yet fully experimentally determined and reported in publicly accessible databases.

Table 1: Physical Properties of Asterone

Property	Value	Source
Molecular Formula	$C_{21}H_{32}O_3$	PubChem[1]
Molecular Weight	332.48 g/mol	PubChem[1]
Boiling Point	481.2 °C at 760 mmHg	LookChem
Density	1.15 g/cm ³	LookChem
Refractive Index	1.565	LookChem
Melting Point	Not available	-
Solubility	Not available	-

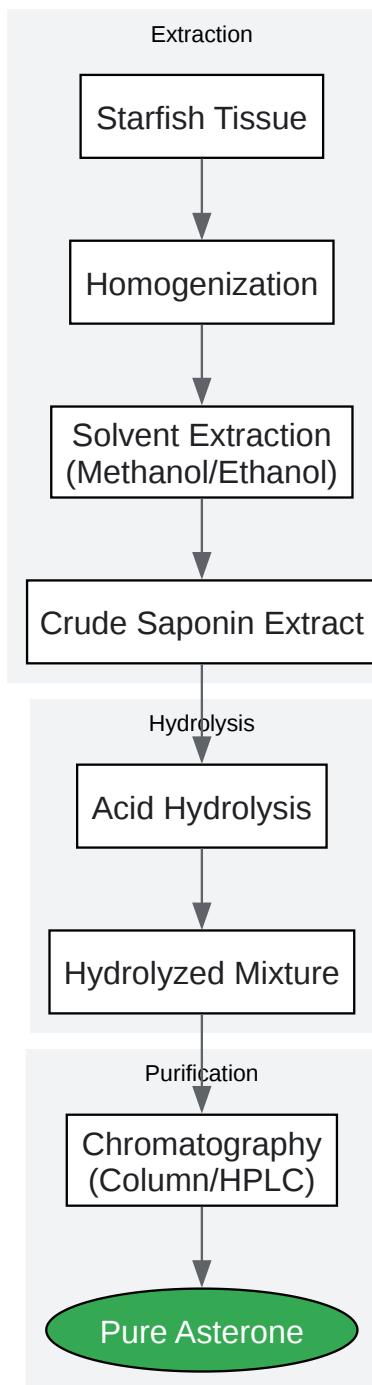
Table 2: Chemical and Spectroscopic Identifiers

Identifier	Value	Source
IUPAC Name	1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone	PubChem[1]
CAS Number	37717-02-5	PubChem[1]
SMILES	CC(=O)[C@H]1CC[C@H]2[C@H]1(C)CC=C3[C@H]2C--INVALID-LINK--O)C)O)C	PubChem[1]
InChI	InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1	PubChem[1]
InChIKey	KFNFTGFTYYZZRD-VYXAABIESA-N	PubChem[1]
Predicted pKa	14.0 ± 0.70	LookChem

Experimental Data and Protocols

Detailed experimental data for **Asterone**, particularly high-resolution spectroscopic data, is not widely available in the public domain. However, a database entry for a synonym of **Asterone**, "Pregn-9(11)-en-20-one, 3,6-dihydroxy-, (3. β .,5. α .,6. α .)-", indicates the availability of mass spectrometry data, which is crucial for its structural confirmation.

Mass Spectrometry


Mass spectrometry data for a compound synonymous with **Asterone** is available on SpectraBase, which can be accessed for detailed fragmentation patterns. This data is essential for confirming the molecular weight and elucidating the structure of isolated or synthesized **Asterone**.

Isolation Protocol from Starfish

Asterone is naturally present in starfish as the aglycone component of asterosaponins. A general procedure for its isolation involves the following steps:

- Extraction: The starfish tissue is homogenized and extracted with a polar solvent, typically methanol or ethanol, to isolate the crude saponin mixture.
- Hydrolysis: The crude extract undergoes acid hydrolysis to cleave the glycosidic bonds of the asterosaponins, releasing the aglycone, **Asterone**.
- Purification: The resulting mixture is then subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to purify **Asterone** from other hydrolysis products.

General Isolation Workflow for Asterone

[Click to download full resolution via product page](#)General workflow for isolating **Asterone** from starfish.

Biological Activity and Potential Therapeutic Relevance

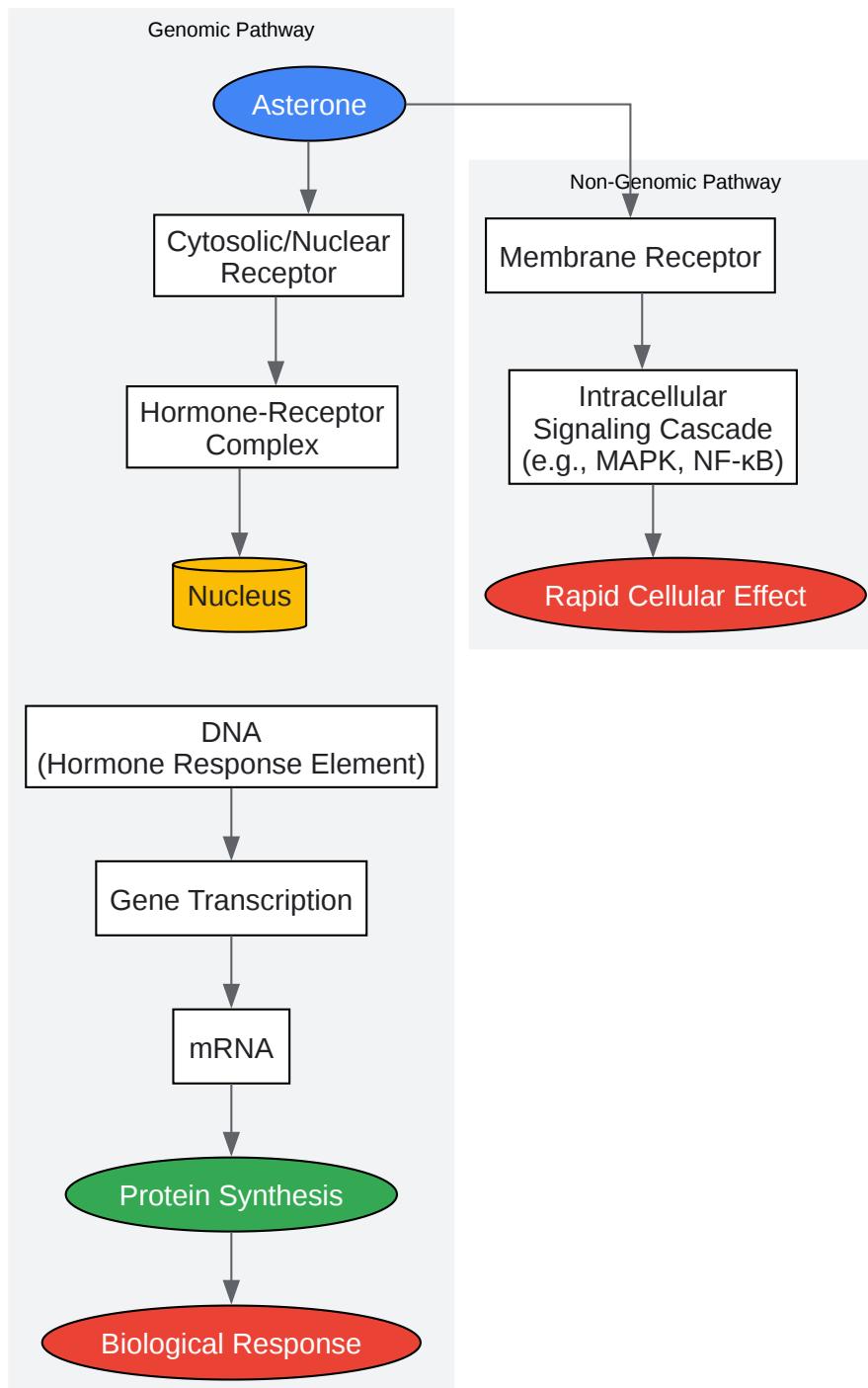
While specific studies on the biological activities of isolated **Asterone** are limited, its role as the aglycone of asterosaponins provides strong indications of its potential pharmacological effects. Asterosaponins and other starfish-derived steroids have been reported to exhibit a range of biological activities.

Cytotoxic and Anti-cancer Activity

Many steroid glycosides from starfish have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the steroidal aglycone. Therefore, **Asterone** is a strong candidate for possessing intrinsic cytotoxic properties that could be explored for the development of novel anti-cancer agents.

Anti-inflammatory Activity

Extracts of asterosaponins have been shown to possess anti-inflammatory properties. This suggests that **Asterone** may contribute to these effects, potentially through the modulation of inflammatory pathways such as the NF-κB or MAPK signaling cascades. Further research is required to elucidate the specific mechanisms.


Hemolytic Activity

A characteristic feature of saponins is their ability to cause hemolysis. This activity is also linked to the aglycone structure. While this property can be a limitation for systemic drug delivery, it also points to the potential of **Asterone** to interact with and disrupt cell membranes, a mechanism that could be harnessed for certain therapeutic applications.

Signaling Pathways of Related Steroids

The precise signaling pathways modulated by **Asterone** have not been definitively elucidated. However, as a steroid, it is plausible that its mechanism of action could involve pathways common to other steroid hormones.

Potential Steroid Signaling Pathways for Asterone

[Click to download full resolution via product page](#)**Hypothesized signaling pathways for Asterone.**

Future Directions

The study of **Asterone** is an emerging field with significant potential. Key areas for future research include:

- Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, UV-Vis) is essential.
- Elucidation of Biological Mechanisms: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by **Asterone**.
- Pharmacological Evaluation: Systematic evaluation of the cytotoxic, anti-inflammatory, and other potential therapeutic activities of pure **Asterone** is warranted.
- Synthetic Methodologies: The development of efficient and scalable synthetic routes to **Asterone** and its analogs will be crucial for advancing its research and potential therapeutic applications.

Conclusion

Asterone represents a valuable natural product with significant potential for scientific research and drug development. This technical guide consolidates the current knowledge of its physical and chemical properties and highlights the promising avenues for future investigation into its biological activities. As research progresses, a more complete understanding of this fascinating marine steroid will undoubtedly emerge, paving the way for novel therapeutic innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Asterone | C₂₁H₃₂O₃ | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Asterone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206838#physical-and-chemical-properties-of-asterone\]](https://www.benchchem.com/product/b1206838#physical-and-chemical-properties-of-asterone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com